(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(o-tolyl)butanamide
Description
BenchChem offers high-quality (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(o-tolyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(o-tolyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-13-6-2-3-8-15(13)20-17(22)9-4-10-21-18(23)16(26-19(21)25)12-14-7-5-11-24-14/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,20,22)/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECKYRVZFSVFKI-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(o-tolyl)butanamide is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Chemical Formula : C17H15N3O3S2
- Molecular Weight : 373.45 g/mol
- CAS Number : 682764-05-2
The biological activity of this compound is primarily attributed to its structural components, notably the thioxothiazolidine ring and the furan moiety. These structures facilitate interactions with various biological targets, including enzymes and receptors. The binding affinity and specificity are critical for modulating biochemical pathways, which can lead to therapeutic effects.
Antimicrobial Activity
Research indicates that compounds similar to (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(o-tolyl)butanamide exhibit notable antimicrobial properties. For instance:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 0.25 - 4 | Strong against clinical cocci |
| Compound B | 8 - 256 | Moderate to weak against various bacteria |
The minimal inhibitory concentrations (MICs) suggest that this compound could be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Antitumor Activity
In vitro studies have shown that derivatives of this compound possess antitumor properties. For example, one study reported GI50 values (the concentration required to inhibit cell growth by 50%) of around 25 μM across various cancer cell lines, indicating a broad-spectrum activity against different types of cancer .
Case Studies
- Antitumor Efficacy : A case study involving a derivative of this compound demonstrated significant cytotoxicity against prostate cancer (PC3) and non-small cell lung cancer (EKVX) cell lines, with IC50 values ranging from 15.9 μM to 28.7 μM .
- Antimicrobial Properties : Another study highlighted the effectiveness of related thioxothiazolidine compounds against Staphylococcus aureus and Streptococcus pyogenes, with MIC values as low as 0.03 μg/mL .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(o-tolyl)butanamide suggests favorable absorption and metabolism characteristics. Studies indicate that it is likely metabolized by CYP450 enzymes, which can facilitate rapid clearance from the body . Toxicological assessments show that the compound does not exhibit significant mutagenic or carcinogenic properties, with LD50 values indicating a relatively safe profile for further testing .
Scientific Research Applications
Pharmacological Applications
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Antimicrobial Activity :
- The thiazolidinone core is known for its antibacterial properties. Similar compounds have been reported to inhibit bacterial cell wall synthesis, suggesting potential applications as antimicrobial agents against resistant strains .
- A study highlighted the structural similarity of this compound to known antibiotics, indicating it could be a lead compound for developing new antimicrobial drugs .
-
Anticancer Properties :
- Compounds with furan and thiazolidinone moieties have demonstrated cytotoxic effects against various cancer cell lines. Research indicates that such structures can induce apoptosis in cancer cells through multiple mechanisms, including the generation of reactive oxygen species .
- Preliminary studies suggest that (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(o-tolyl)butanamide may exhibit similar anticancer activity, warranting further investigation into its efficacy against specific tumors.
-
Antiviral Activity :
- The compound's potential as an antiviral agent has been suggested based on the activity of related compounds against viral enzymes. For instance, derivatives with furan rings have shown inhibitory effects on viral proteases . This opens avenues for exploring its effectiveness against viruses like SARS-CoV-2.
Biochemical Applications
- Enzyme Inhibition :
-
Molecular Docking Studies :
- Molecular docking simulations have been employed to predict the binding affinity of (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(o-tolyl)butanamide to specific biological targets. These studies can provide insights into the compound's mechanism of action and help identify potential therapeutic targets .
Material Science Applications
- Polymer Chemistry :
- The unique structure of this compound allows it to be incorporated into polymer matrices for enhanced properties such as thermal stability and mechanical strength. Research into polymer composites containing thiazolidinone derivatives has shown improved performance metrics, suggesting potential applications in materials engineering .
Case Studies
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Synthesis and Characterization :
- A comprehensive study on the synthesis of similar thiazolidinone compounds demonstrated effective methodologies for creating derivatives with varying substituents, which can influence biological activity . Such studies are critical for optimizing the synthesis of (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(o-tolyl)butanamide.
- Biological Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
